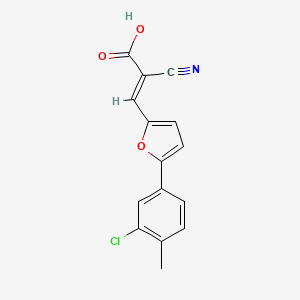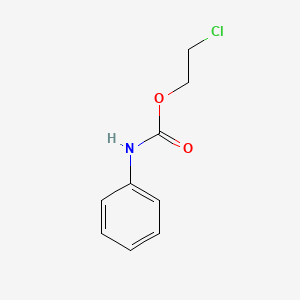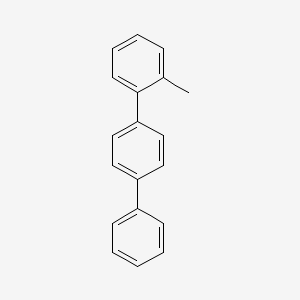
1-methyl-2-(4-phenylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-2-(4-phenylphenyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-phenylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-phenylphenyl with a halogenated methylbenzene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, and halogenation reactions due to the presence of the aromatic ring.
Reduction: The biphenyl group can be hydrogenated to form a cyclohexyl derivative using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate or chromic acid under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under high pressure.
Major Products
Nitration: 1-methyl-2-(4-nitrophenyl)benzene.
Oxidation: 1-methyl-2-(4-carboxyphenyl)benzene.
Reduction: 1-methyl-2-(4-cyclohexylphenyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(4-phenylphenyl)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: This compound is used in the development of advanced materials such as liquid crystals and polymers due to its rigid biphenyl structure.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(4-phenylphenyl)benzene in various reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The biphenyl group can stabilize intermediates through resonance, making the compound more reactive in electrophilic aromatic substitution reactions. The methyl group can also participate in reactions through its electron-donating effect, influencing the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
1-methyl-2-(4-phenylphenyl)benzene can be compared with other similar compounds such as:
1-methyl-4-(phenylmethyl)benzene: This compound has a similar structure but with the phenyl group attached to a different position on the benzene ring.
1-methyl-2-(4-methylphenyl)benzene: This compound has a methyl group instead of a phenyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
31158-32-4 |
|---|---|
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-methyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16/c1-15-7-5-6-10-19(15)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |
InChI-Schlüssel |
KSCKDOYDPGLDKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


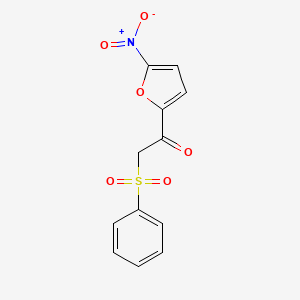
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)


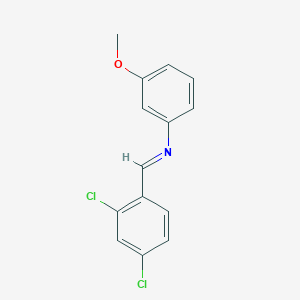
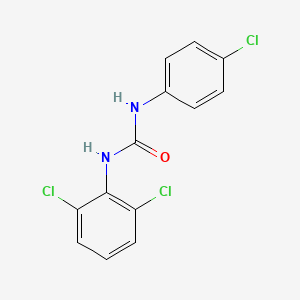
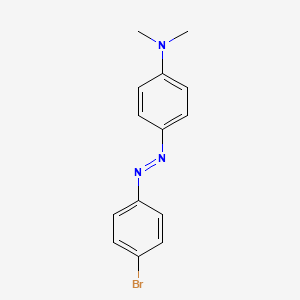
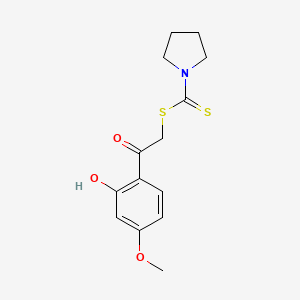
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)


